REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][C:3]=1[CH:4]=[N:5]O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(N(CC)CC)C>O1CCCC1>[OH:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][C:3]=1[C:4]#[N:5]
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Name
|
2-hydroxy-3-bromo-5-(1,1-dimethylethyl)benzaldehyde oxime
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=NO)C=C(C=C1Br)C(C)(C)C
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
After refluxing overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and methylene chloride
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Type
|
WASH
|
Details
|
The organic phase was washed with 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=C(C=C1Br)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.2 mmol | |
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |